molecular formula C11H11N B13713965 2-Cyclopropyl-4-methylbenzonitrile

2-Cyclopropyl-4-methylbenzonitrile

Cat. No.: B13713965
M. Wt: 157.21 g/mol
InChI Key: QPLNAKWNBRVQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methylbenzonitrile is a substituted benzonitrile derivative characterized by a cyano group (-CN) at the benzonitrile core, a methyl substituent at the para position (C4), and a cyclopropyl group at the ortho position (C2). This compound is of interest in organic synthesis and materials science due to its unique steric and electronic properties. The methyl group at C4 may enhance lipophilicity, affecting solubility and interaction with hydrophobic environments.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-cyclopropyl-4-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6,9H,4-5H2,1H3

InChI Key

QPLNAKWNBRVQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the cyanation of benzene derivatives, which can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of 2-Cyclopropyl-4-methylbenzonitrile often involves the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction and reduce waste . Additionally, continuous flow reactors can be employed to scale up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-4-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analog in the provided evidence is 4-(trans-4-propylcyclohexyl)benzonitrile (). Below is a comparative analysis based on substituent effects and available

Property 2-Cyclopropyl-4-methylbenzonitrile 4-(trans-4-propylcyclohexyl)benzonitrile
Core Structure Benzonitrile with C2 cyclopropyl, C4 methyl Benzonitrile with C4 trans-4-propylcyclohexyl
Substituent Steric Bulk Moderate (cyclopropyl + methyl) High (propylcyclohexyl)
Polarity Higher (due to compact substituents) Lower (long alkyl chain increases lipophilicity)
Synthetic Applications Potential intermediate for strained systems Likely used in liquid crystal research
Safety Considerations Not specified in evidence Research use only; not validated for medical applications

Key Differences and Implications

The methyl group at C4 provides minimal steric hindrance, whereas the propylcyclohexyl group in the analog may impede molecular packing, affecting crystallization behavior.

The cyclopropyl ring’s rigidity could lead to well-defined crystal lattices, whereas the flexible propylcyclohexyl group in the analog might result in disordered structures.

Safety and Handling: Both compounds are likely hazardous due to the benzonitrile core (cyanide release risk). However, 4-(trans-4-propylcyclohexyl)benzonitrile explicitly notes handling restrictions to "experienced personnel in authorized facilities", a precaution that likely extends to 2-Cyclopropyl-4-methylbenzonitrile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.